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Compound of Interest

Compound Name: PCS1055

Cat. No.: B10822318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of PCS1055, a selective antagonist of

the muscarinic M4 acetylcholine receptor.

Chemical Structure and Identifiers
PCS1055 is a synthetic organic compound. Its structure is defined by the following identifiers:

Identifier Type Value

Canonical SMILES
c1ccc(cc1)CN1CCC(CC1)CCNc1nnc2c(c1)CCC

c1c2cccc1

InChI

InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-

14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-

9-4-5-12-25(23)27(24)30-29-26/h1-5,7-

9,12,19,21H,6,10-11,13-18,20H2,(H,28,29)

InChIKey ATHZIFFSGSWIAU-UHFFFAOYSA-N

Physicochemical Properties
A summary of the key physicochemical properties of PCS1055 is presented below. These

properties are crucial for understanding its behavior in biological systems and for formulation

development.
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Property Value Reference

Molecular Formula C27H32N4

Molecular Weight 412.57 g/mol

Appearance Solid, White to off-white

Solubility

DMSO: 100 mg/mL (242.38

mM) (ultrasonication may be

required)

Hydrogen Bond Acceptors 4 [1]

Hydrogen Bond Donors 1 [1]

Rotatable Bonds 6 [1]

Topological Polar Surface Area 41.05 Å² [1]

XLogP 5.68 [1]

Pharmacological Profile
PCS1055 is characterized as a potent and selective competitive antagonist of the muscarinic

M4 receptor.[2] It also exhibits inhibitory activity against acetylcholinesterase (AChE).[3]

Muscarinic M4 Receptor Antagonism
PCS1055 demonstrates high affinity for the muscarinic M4 receptor, as evidenced by its

binding and functional assay parameters.
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Parameter Value Target Assay Type Reference

IC50 18.1 nM
Muscarinic M4

Receptor

Functional

Antagonism
[3]

Kd 5.72 nM
Muscarinic M4

Receptor

Radioligand

Binding
[3]

Ki 6.5 nM
Muscarinic M4

Receptor

[3H]-NMS

Binding
[3]

Kb 5.72 nM
Muscarinic M4

Receptor
Schild Analysis [4]

Selectivity Profile
Functional studies using GTP-γ-[(35)S] binding assays have demonstrated the selectivity of

PCS1055 for the M4 receptor over other muscarinic subtypes.[4]

Receptor Subtype Fold Selectivity vs. M4 Reference

M1 255-fold [4]

M2 69.1-fold [4]

M3 342-fold [4]

M5 >1000-fold [4]

Acetylcholinesterase Inhibition
PCS1055 also functions as an inhibitor of acetylcholinesterase.

Enzyme Source IC50 Value Reference

Electric Eel 22 nM [3]

Human AChE 120 nM [3]
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Signaling Pathway
As an antagonist of the muscarinic M4 receptor, PCS1055 blocks the canonical Gαi/o-coupled

signaling pathway. The M4 receptor is a metabotropic receptor that, upon activation by

acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels.[5] By blocking this interaction, PCS1055 prevents the

downstream effects of M4 receptor activation.
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PCS1055 blocks the M4 receptor signaling pathway.

Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro assays used to

characterize PCS1055.

Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of PCS1055 for the muscarinic M4 receptor by

measuring its ability to compete with a radiolabeled ligand.

Workflow:
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Prepare cell membranes
expressing M4 receptors

Incubate membranes with
[3H]-NMS (radioligand) and

varying concentrations of PCS1055

Separate bound and free
radioligand via filtration

Quantify bound radioactivity
using scintillation counting

Analyze data to determine
IC50 and calculate Ki

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes expressing the human muscarinic M4 receptor are

prepared by homogenization and centrifugation. The final pellet is resuspended in an

appropriate assay buffer.

Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed

concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of

concentrations of unlabeled PCS1055.

Equilibrium: The incubation is carried out at a specified temperature (e.g., 30°C) for a

sufficient time to reach binding equilibrium (e.g., 60 minutes).
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Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which

traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer

to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value of PCS1055. The Ki value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[(35)S] Binding Assay
This functional assay measures the ability of PCS1055 to antagonize agonist-induced G-

protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

Membrane Preparation: As with the radioligand binding assay, membranes from cells

expressing the M4 receptor are prepared.

Incubation: The membranes are incubated in a buffer containing GDP, an agonist (e.g.,

oxotremorine-M), varying concentrations of PCS1055, and [35S]GTPγS.

Reaction: Agonist activation of the M4 receptor stimulates the exchange of GDP for

[35S]GTPγS on the Gα subunit. The presence of PCS1055 will inhibit this process.

Termination and Separation: The reaction is stopped, and the bound [35S]GTPγS is

separated from the free form by filtration.

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filter is

determined by scintillation counting.

Data Analysis: The data are analyzed to determine the IC50 of PCS1055 for the inhibition of

agonist-stimulated [35S]GTPγS binding.

Acetylcholinesterase Inhibition Assay
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This assay determines the inhibitory potency (IC50) of PCS1055 against acetylcholinesterase

using the Ellman method.

Workflow:

Prepare AChE enzyme, DTNB,
and acetylthiocholine (substrate)

Incubate AChE with varying
concentrations of PCS1055

Initiate reaction by adding
acetylthiocholine and DTNB

Measure absorbance at 412 nm
over time

Calculate the rate of reaction
and determine the IC50

Click to download full resolution via product page

Workflow for an acetylcholinesterase inhibition assay.

Methodology:

Reagent Preparation: Solutions of acetylcholinesterase (from electric eel or human

recombinant), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine

iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

Incubation: The AChE enzyme is pre-incubated with various concentrations of PCS1055 in a

96-well plate.
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Reaction Initiation: The reaction is initiated by adding the substrate (acetylthiocholine) and

DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine.

Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-

thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Data Acquisition: The absorbance is read kinetically over a period of time.

Data Analysis: The rate of the reaction is calculated for each concentration of PCS1055. The

IC50 value is determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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